molecular formula C9H9LiN2O2 B2933209 Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate CAS No. 2095409-46-2

Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Cat. No.: B2933209
CAS No.: 2095409-46-2
M. Wt: 184.12
InChI Key: NSBHIRQCULQOHI-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2Li It is a lithium salt of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The product is typically isolated by filtration, followed by drying and purification steps to obtain the desired compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.

Properties

IUPAC Name

lithium;5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.Li/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7;/h1-2,10H,3-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBHIRQCULQOHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CNCC2=C1C=CC(=N2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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